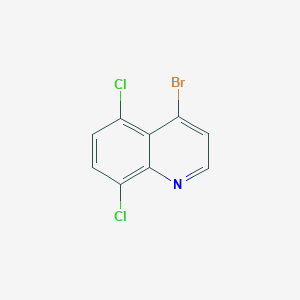

4-Bromo-5,8-dichloroquinoline

Overview

Description

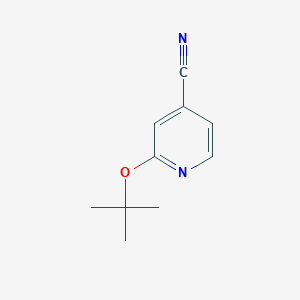

“4-Bromo-5,8-dichloroquinoline” is a chemical compound with the molecular formula C9H4BrCl2N . It has a molecular weight of 276.94 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in the field of medicinal chemistry . The high-temperature (180−250°C) synthesis of 4−aminoquinolines, including bisquinolines, by nucleophilic displacement has been reported to be both fast and efficient .

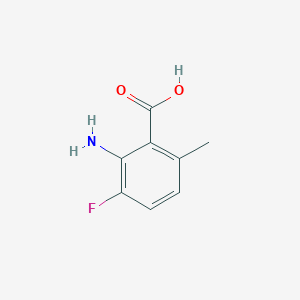

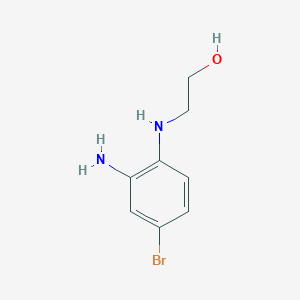

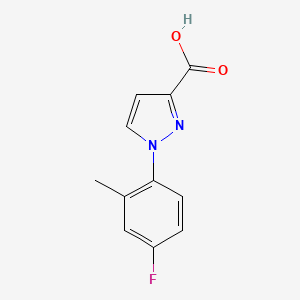

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . This compound is brominated and chlorinated at the 4th, 5th, and 8th positions .

Scientific Research Applications

Antileishmanial and Antitubercular Agents

4-Aminoquinoline analogues and their platinum(II) complexes have been synthesized for potential use as new antileishmanial and antitubercular agents. One compound showed significant activity against Leishmania chagasi, outperforming amphotericin B, while several compounds presented promising results against Mycobacterium tuberculosis, comparable to first and second line drugs used for tuberculosis treatment (Carmo et al., 2011).

Vibrational Spectroscopic Studies

Comparative studies of the Raman and infrared spectra of 5,7-dibromo-8-hydroxyquinoline (DBHQ) and 5,7-dichloro-8-hydroxyquinoline (DCHQ) were conducted using Density Functional Theory (DFT). This research provided insights into the effects of bromine and chlorine substituents on the vibrational frequencies of 8-hydroxyquinoline, enhancing our understanding of molecular stability and bond strength (Lakshmi et al., 2011).

Corrosion Inhibition

Novel 8-hydroxyquinoline derivatives have been synthesized and identified as effective corrosion inhibitors for mild steel in acidic environments. These compounds offer a promising approach to protecting metals from corrosion, with potential applications in industrial maintenance (Rbaa et al., 2018).

Anti-Breast Cancer Agents

A novel class of 4-piperazinylquinoline derivatives based on the isatin scaffold was designed and synthesized, exhibiting cytotoxic effects on human breast tumor cell lines. This research suggests a potential pathway for developing new anti-breast cancer agents (Solomon et al., 2010).

Photolabile Protecting Group for Biological Messengers

The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) was described. BHQ exhibits a greater single-photon quantum efficiency than other esters and has sufficient sensitivity to multiphoton-induced photolysis for use in vivo, making it useful for regulating the action of biological messengers with light (Fedoryak et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Properties

IUPAC Name |

4-bromo-5,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDIYVBYMWRXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653687 | |

| Record name | 4-Bromo-5,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-38-7 | |

| Record name | 4-Bromo-5,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)

![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1517638.png)